An In-depth Technical Guide to cis-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) for Advanced Research and Drug Development
An In-depth Technical Guide to cis-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) for Advanced Research and Drug Development
Introduction: Unveiling the Potential of a Conformationally Constrained Amino Acid
In the landscape of modern medicinal chemistry and peptide science, the pursuit of molecules with well-defined three-dimensional structures is paramount for achieving enhanced biological activity and improved pharmacokinetic profiles. cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC), a conformationally constrained β-amino acid, has emerged as a critical building block in the design of peptidomimetics and foldamers. Its rigid cyclohexane backbone imparts a predictable structural motif upon peptide chains, a characteristic highly sought after by researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the molecular weight, physical properties, and key applications of cis-ACHC. It is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their scientific endeavors. By delving into the causality behind experimental choices and providing detailed, validated protocols, this document aims to serve as an authoritative resource for the scientific community.
Chemical Identity and Physicochemical Properties
cis-2-Aminocyclohexanecarboxylic acid is a cyclic, non-proteinogenic amino acid. The "cis" designation indicates that the amino and carboxylic acid functional groups are on the same side of the cyclohexane ring. This stereochemical arrangement is crucial for its role in inducing specific secondary structures in peptides.
Key Identifiers and Properties of cis-2-Aminocyclohexanecarboxylic Acid
| Property | Value | Source(s) |
| IUPAC Name | cis-2-aminocyclohexane-1-carboxylic acid | [1] |
| Synonyms | cis-ACHC, cis-2-Amino-1-cyclohexanecarboxylic acid | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| CAS Number | 45743-49-5 | |
| Appearance | White to off-white solid/powder | |
| Melting Point | ~240 °C (with decomposition) | |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in water; Sparingly soluble in methanol; Poorly soluble in non-polar organic solvents. Quantitative data is not readily available. | [2] |
| pKa (Carboxyl Group) | Estimated ~2-3 (In its zwitterionic form, the ammonium group is electron-withdrawing, lowering the pKa of the carboxylic acid compared to a simple carboxylic acid). | |
| pKa (Amino Group) | Estimated ~9-10 |
Note: Precise, experimentally determined pKa values for cis-2-Aminocyclohexanecarboxylic acid are not widely published. The estimated values are based on the known properties of similar amino acids.
Applications in Research and Drug Development: The Power of Pre-organization
The primary utility of cis-ACHC lies in its ability to introduce conformational rigidity into peptide backbones. This "pre-organization" of the molecular structure can lead to several advantageous properties in the context of drug design and molecular recognition.
1. Peptidomimetics and Foldamers: Peptides are often plagued by poor metabolic stability and low bioavailability, limiting their therapeutic potential.[3] By incorporating rigid building blocks like cis-ACHC, researchers can create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[3] These structured peptides, often referred to as foldamers, can adopt stable, predictable secondary structures such as helices and turns.[4][5] This is critical for mimicking the bioactive conformation of a natural peptide ligand, leading to enhanced binding affinity and specificity for its biological target.
2. Enhancing Biological Activity: The constrained nature of cis-ACHC can lock a peptide into a bioactive conformation, thereby increasing its potency. For instance, the substitution of flexible amino acid residues with constrained ones has been a successful strategy in the development of potent opioid peptide analogs.[6] While direct examples of cis-ACHC in marketed drugs are not abundant, the principle of using constrained cyclic amino acids is a well-established strategy in medicinal chemistry. For example, the related 2-aminocyclopentane carboxylic acid has been used as a peptidomimetic for proline in the design of morphiceptin analogs, demonstrating the potential of this class of compounds in modulating receptor activity.[7]
3. Probing Structure-Activity Relationships (SAR): The defined stereochemistry of cis-ACHC allows for a systematic exploration of the conformational requirements for biological activity. By comparing the activity of peptides containing cis-ACHC with those containing its trans-isomer or other constrained amino acids, researchers can gain valuable insights into the optimal three-dimensional structure for interacting with a biological target.
Experimental Protocols: A Guide to Practical Application
The incorporation of cis-ACHC into a peptide sequence is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[8] The following section provides a detailed, step-by-step protocol for this process, grounded in established methodologies.
Protocol: Incorporation of Fmoc-cis-ACHC-OH into a Peptide Sequence via Manual SPPS
This protocol outlines the manual synthesis of a peptide containing a cis-ACHC residue using Fmoc chemistry on a rink amide resin, which will yield a C-terminally amidated peptide.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-cis-ACHC-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with tryptophan)
-
Water
-
Diethyl ether, cold
-
Solid Phase Peptide Synthesis vessel with a sintered glass frit
-
Shaker or bubbler (using an inert gas like nitrogen)
Step 1: Resin Swelling and Preparation
-
Rationale: The solid support resin must be swollen in a suitable solvent to ensure that the reactive sites are accessible for the subsequent chemical reactions.
-
Procedure:
-
Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
Step 2: Fmoc Deprotection
-
Rationale: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain must be removed to allow for the coupling of the next amino acid. Piperidine is a commonly used base for this purpose.[9]
-
Procedure:
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Step 3: Coupling of Fmoc-cis-ACHC-OH
-
Rationale: The incoming Fmoc-cis-ACHC-OH is activated to form a reactive species that will readily form a peptide bond with the free amine on the resin-bound peptide. DIC is a common coupling agent, and OxymaPure® or HOBt is added to suppress side reactions and improve coupling efficiency.
-
Procedure:
-
In a separate vial, dissolve 3-4 equivalents of Fmoc-cis-ACHC-OH and 3-4 equivalents of OxymaPure®/HOBt in DMF.
-
Add 3-4 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Step 4: Chain Elongation
-
Procedure: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
Step 5: Final Fmoc Deprotection
-
Procedure: After the final amino acid has been coupled, perform one last Fmoc deprotection (Step 2) to yield the full-length peptide with a free N-terminus.
Step 6: Cleavage and Side-Chain Deprotection
-
Rationale: The completed peptide is cleaved from the solid support resin, and any permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing TFA. Scavengers like TIS and water are included to trap reactive carbocations generated during the cleavage process, preventing unwanted side reactions.
-
Procedure:
-
Wash the resin-bound peptide with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains tryptophan, add 2.5% DTT.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA and combine the filtrates.
-
Step 7: Peptide Precipitation and Purification
-
Rationale: The peptide is precipitated from the acidic cleavage solution using a non-polar solvent like cold diethyl ether. This separates the peptide from the soluble cleavage cocktail components.
-
Procedure:
-
Concentrate the TFA filtrate under a gentle stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing Key Processes
To further clarify the experimental workflow and the structural significance of cis-ACHC, the following diagrams are provided.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of a cis-ACHC containing peptide.
Caption: Impact of cis-ACHC on peptide conformation, inducing a more defined structure.
Conclusion: A Building Block for Future Innovations
cis-2-Aminocyclohexanecarboxylic acid represents more than just another unnatural amino acid; it is a tool for precise molecular engineering. Its ability to impart conformational constraint makes it an invaluable asset in the development of next-generation peptide-based therapeutics and advanced biomaterials. By understanding its fundamental properties and mastering its application in synthesis, researchers can unlock new possibilities in drug discovery, moving beyond the limitations of natural peptides to create novel molecules with enhanced efficacy, stability, and specificity. This guide serves as a foundational resource to support and accelerate such innovative endeavors.
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PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. National Center for Biotechnology Information. [Link]
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PubChem. 4-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
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- Thermo Fisher Scientific. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic acid, 97%.
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- Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research.
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